molecular formula C9H19NO B1317677 1-Butyl-4-hydroxypiperidine CAS No. 86518-68-5

1-Butyl-4-hydroxypiperidine

Cat. No.: B1317677
CAS No.: 86518-68-5
M. Wt: 157.25 g/mol
InChI Key: RLKMOPWWGZKHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-4-hydroxypiperidine is a primary, monohydroxylated metabolite of the NMDA receptor channel blocker . It is reported to produce one-third the potency of PCP in eliciting PCP-like discriminative stimuli in rat . This compound is intended for research and forensic applications .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction .


Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H3 receptor .


Chemical Reactions Analysis

This compound is used in a synthesis of N-heterocyclic alkyl ethers via the Mitsunobu reaction . It is also a reactant for synthesis of Pim-1 inhibitors, Selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors .

Safety and Hazards

1-Butyl-4-hydroxypiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

1-Butyl-4-hydroxypiperidine, also known as 1-butylpiperidin-4-ol, is a chemical compound used in the synthesis of various pharmaceuticals . .

Mode of Action

It’s often used as a building block in the synthesis of various compounds . The exact interaction with its targets would depend on the specific derivative being synthesized and the biological context in which it’s used.

Biochemical Pathways

The specific pathways affected would depend on the final compound synthesized .

Result of Action

The effects would be determined by the final compound that is synthesized using this compound .

Action Environment

The action environment of this compound would be largely dependent on the final compound it’s used to synthesize. Factors such as pH, temperature, and the presence of other molecules could influence its stability and efficacy .

Properties

IUPAC Name

1-butylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-3-6-10-7-4-9(11)5-8-10/h9,11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKMOPWWGZKHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546156
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86518-68-5
Record name 1-Butylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-4-hydroxypiperidine
Reactant of Route 2
Reactant of Route 2
1-Butyl-4-hydroxypiperidine
Reactant of Route 3
Reactant of Route 3
1-Butyl-4-hydroxypiperidine
Reactant of Route 4
Reactant of Route 4
1-Butyl-4-hydroxypiperidine
Reactant of Route 5
1-Butyl-4-hydroxypiperidine
Reactant of Route 6
Reactant of Route 6
1-Butyl-4-hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.